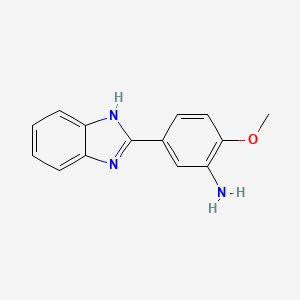

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline

Description

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Propriétés

IUPAC Name |

5-(1H-benzimidazol-2-yl)-2-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-13-7-6-9(8-10(13)15)14-16-11-4-2-3-5-12(11)17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAAJBOHHXFWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline typically involves the reaction of o-phenylenediamine with salicylaldehyde under acidic conditions to form the benzimidazole ring. The methoxy group is introduced through a subsequent methylation reaction . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Analyse Des Réactions Chimiques

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Applications De Recherche Scientifique

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

Industry: The compound is used in the development of new materials with specific electronic properties.

Mécanisme D'action

The mechanism of action of 5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. For instance, as an α-glycosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline is unique due to its specific substitution pattern on the benzimidazole ring. Similar compounds include:

2-(1H-1,3-benzodiazol-2-yl) phenol: Exhibits similar antimicrobial activities but lacks the methoxy group.

5-(1H-benzimidazol-2-yl) benzene-1,2,3-triol: Known for its antioxidant properties but has different substitution patterns.

These comparisons highlight the unique structural features and biological activities of this compound.

Activité Biologique

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzodiazole moiety, which is known for its diverse pharmacological activities. The structure can be represented as follows:

This compound exhibits both hydrophilic and lipophilic characteristics due to the presence of methoxy and aniline groups, which facilitate interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit DNA topoisomerases, crucial enzymes involved in DNA replication and repair. This inhibition leads to the induction of apoptosis in cancer cells. A study demonstrated that certain benzimidazole derivatives displayed strong binding affinity to DNA and were effective against various cancer cell lines .

Antimicrobial Properties

Compounds related to this compound have also been evaluated for their antimicrobial activity. In particular, derivatives containing halogen substitutions have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . These findings suggest that structural modifications can enhance the antimicrobial efficacy of similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Inhibiting key enzymes such as topoisomerases can lead to the accumulation of DNA damage and subsequent cell death.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of a series of benzimidazole derivatives demonstrated that specific substitutions on the benzodiazole ring significantly influenced their cytotoxicity against cancer cell lines. The most potent compound exhibited an IC50 value of 5 µM against human breast cancer cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A | 10 | MCF-7 |

| B | 5 | MDA-MB-231 |

| C | 15 | HeLa |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a library of benzodiazole derivatives was screened for activity against MRSA. The study found that compounds with electron-withdrawing groups at specific positions on the benzene ring exhibited enhanced activity.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| D | 0.25 | Anti-MRSA |

| E | 16 | Weak Anti-MRSA |

| F | >100 | Non-active |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.